molecular formula C8H9N3O2 B14181806 N'-Methyl-N'-nitrosobenzohydrazide CAS No. 861377-84-6

N'-Methyl-N'-nitrosobenzohydrazide

Katalognummer: B14181806
CAS-Nummer: 861377-84-6
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: FUCWOXFKYFGHAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Methyl-N’-nitrosobenzohydrazide is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties. This compound is of interest due to its unique chemical structure and reactivity, which makes it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-Methyl-N’-nitrosobenzohydrazide can be synthesized through the nitrosation of N-methylbenzohydrazide. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the nitrosamine product.

Industrial Production Methods

Industrial production of N’-Methyl-N’-nitrosobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Methyl-N’-nitrosobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N’-Methyl-N’-nitrosobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.

    Biology: It is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.

    Medicine: Research on this compound helps in understanding the effects of nitrosamines on human health and developing strategies to mitigate their risks.

    Industry: It is used in the production of certain pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-Methyl-N’-nitrosobenzohydrazide involves the formation of reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, leading to mutations and potentially cancer. The compound’s effects are mediated through pathways involving oxidative stress and alkylation of nucleophilic sites in biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N-nitrosourea: Another nitrosamine with similar carcinogenic properties.

    N-Nitrosodimethylamine: Known for its mutagenic effects.

    N-Nitrosopyrrolidine: Studied for its role in cancer development.

Uniqueness

N’-Methyl-N’-nitrosobenzohydrazide is unique due to its specific structure, which influences its reactivity and biological effects. Its ability to form stable nitroso intermediates makes it particularly useful in research focused on understanding nitrosamine-induced carcinogenesis.

Eigenschaften

CAS-Nummer

861377-84-6

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

N-benzamido-N-methylnitrous amide

InChI

InChI=1S/C8H9N3O2/c1-11(10-13)9-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,12)

InChI-Schlüssel

FUCWOXFKYFGHAJ-UHFFFAOYSA-N

Kanonische SMILES

CN(NC(=O)C1=CC=CC=C1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.